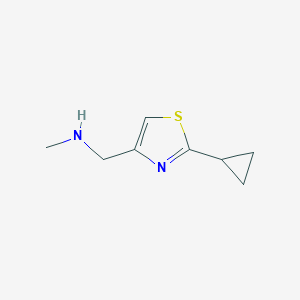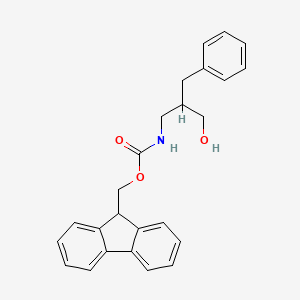![molecular formula C9H7Cl2N3O B15221450 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine](/img/structure/B15221450.png)
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine is a heterocyclic organic compound that features a pyrido[3,2-d]pyrimidine core with chlorine atoms at positions 2 and 4, and an ethoxy group at position 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine typically involves the chlorination of a pyrido[3,2-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrido[3,2-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures, around 70°C to 106°C, to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino derivative of the original compound .
Scientific Research Applications
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: Used as a building block for the construction of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the ethoxy group.
2,6-Dichloro-7-deazapurine: Another chlorinated pyrimidine derivative with different substitution patterns.
4,6-Dichloropyrimidine: A simpler pyrimidine derivative with chlorine atoms at positions 4 and 6.
Uniqueness
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine is unique due to the presence of both chlorine atoms and an ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C9H7Cl2N3O |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
2,4-dichloro-7-ethoxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H7Cl2N3O/c1-2-15-5-3-6-7(12-4-5)8(10)14-9(11)13-6/h3-4H,2H2,1H3 |
InChI Key |
GQWBHXAVBPUBAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)






![Ethyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B15221425.png)


![methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B15221437.png)
![2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B15221440.png)

